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Introduction
Shikimic acid is a crucial chiral precursor for the synthesis of the antiviral drug oseltamivir

(Tamiflu®), making its sustainable and high-yield production a significant area of research.[1][2]

[3][4][5][6][7][8] Traditionally extracted from the seeds of the Chinese star anise (Illicium

verum), plant-based sourcing is often insufficient to meet global demand, expensive, and

subject to seasonal variability.[2][5][9] Microbial fermentation, particularly using genetically

engineered strains of Escherichia coli and Corynebacterium glutamicum, presents a promising

and scalable alternative for industrial-scale shikimic acid production.[1][3][4][6][10][11] This

document provides detailed application notes, experimental protocols, and data summaries to

guide researchers in the development and optimization of microbial fermentation processes for

shikimic acid.

Metabolic Pathway and Engineering Strategies
The biosynthesis of shikimic acid in microorganisms occurs via the shikimate pathway.[12][13]

This pathway converts central carbon metabolism intermediates, phosphoenolpyruvate (PEP)

and erythrose-4-phosphate (E4P), into chorismate, the precursor for aromatic amino acids.[1]

[2][3][14] Shikimic acid is an intermediate in this pathway.[1][2][8] Metabolic engineering

strategies aim to channel the carbon flux towards shikimic acid and prevent its further

conversion.
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Key metabolic engineering strategies include:

Blocking the downstream pathway: Inactivation of shikimate kinase genes (aroK and aroL)

prevents the conversion of shikimic acid to shikimate-3-phosphate, leading to its

accumulation.[5][15]

Increasing precursor availability: Overexpression of genes such as tktA (transketolase)

enhances the supply of E4P.[1][2] Modifications to the glucose uptake system, such as

inactivating the phosphotransferase system (PTS), can increase the availability of PEP.[5]

[16]

Alleviating feedback inhibition: The first enzyme of the pathway, DAHP synthase (encoded

by aroF, aroG, and aroH in E. coli), is subject to feedback inhibition by aromatic amino acids.

[3] Using feedback-resistant mutants of these enzymes can enhance the carbon flux into the

pathway.[1]

Enhancing the expression of pathway enzymes: Overexpression of key enzymes in the

shikimate pathway, such as DAHP synthase (aroG), DHQ synthase (aroB), and shikimate

dehydrogenase (aroE), can further boost production.[3][10][15]
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Fig. 1: The Shikimate Biosynthesis Pathway and Key Engineering Targets.

Experimental Workflow for Strain Development
The development of a high-yield shikimic acid producing strain typically follows a systematic

workflow involving genetic modification, screening, and process optimization.
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Fig. 2: General Workflow for Developing a Shikimic Acid-Producing Microbial Strain.
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Quantitative Data on Shikimic Acid Production
The following table summarizes key quantitative data from various studies on microbial shikimic

acid production.
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Microbi
al Strain

Key
Genetic
Modific
ations

Carbon
Source

Ferment
ation
Mode

Titer
(g/L)

Yield
(mol/mo
l
glucose
)

Product
ivity
(g/L/h)

Referen
ce

E. coli

PTS⁻

Glc⁺,

aroK⁻,

aroL⁻,

aroGfbr,

tktA,

aroB,

aroD

Glucose,

Yeast

Extract

Fed-

batch
71 0.42

Not

Reported
[1][5]

E. coli
Not

specified
Glucose

Fed-

batch
101

Not

Reported

Not

Reported
[17]

E. coli
Not

specified
Glucose

Fed-

batch
87

Not

Reported

Not

Reported
[6]

E. coli

dSA10

with QS

circuits

Glucose
Fed-

batch
60.31

Not

Reported
~0.94 [18]

E. coli

SP1.1/pK

D12.138

PTS

mutant
Glucose

Glucose-

limited
35 0.19

Not

Reported
[2]

E. coli

PB12

derivative

ydiB⁻
Not

specified

Fermente

r (1 L)
8.2 0.24

Not

Reported
[2][16]
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E. coli

BW2511

3

ΔaroL/ar

oK,

pETDuet-

GBAE

(aroG,

aroB,

tktA,

aroE)

Sorbitol
Shake

flask
1.0776

Not

Reported

Not

Reported
[15]

C.

glutamicu

m

Deletion

of

shikimate

kinase

and other

pathways

,

integrate

d aroG,

aroB,

aroE3

Glucose Batch 13.1 0.26 ~0.18 [10]

C.

glutamicu

m

Not

specified

Not

specified

Not

specified
141.2

Not

Reported

Not

Reported
[6]

Citrobact

er

freundii

Wild-type

(optimize

d

condition

s)

Glucose
Fed-

batch
9.11

Not

Reported
~0.15 [19]

Experimental Protocols
Protocol 1: Genetic Modification of E. coli for Shikimic
Acid Production
This protocol outlines a general procedure for deleting the shikimate kinase genes (aroK and

aroL) and overexpressing key pathway genes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24894540/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.569406/full
https://pubmed.ncbi.nlm.nih.gov/36464143/
https://www.researchgate.net/publication/236094580_Fermentative_production_of_shikimic_acid_A_paradigm_shift_of_production_concept_from_plant_route_to_microbial_route
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3318717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.1. Gene Deletion using Red Recombination:

Materials:E. coli strain (e.g., BW25113), pKD46 plasmid (contains Red recombinase), pKD4

plasmid (contains kanamycin resistance cassette flanked by FRT sites), primers for aroK and

aroL deletion, L-arabinose, kanamycin, LB agar plates.

Procedure:

Prepare electrocompetent E. coli cells carrying the pKD46 plasmid.

Amplify the kanamycin resistance cassette from pKD4 using primers with homology

extensions for the flanking regions of aroK.

Induce the expression of the Red recombinase in the recipient cells by adding L-

arabinose.

Electroporate the purified PCR product into the induced cells.

Select for transformants on LB agar plates containing kanamycin.

Verify the gene deletion by colony PCR.

Remove the kanamycin resistance cassette using a helper plasmid expressing the FLP

recombinase (e.g., pCP20).

Repeat the process for the aroL gene.

1.2. Overexpression of Pathway Genes:

Materials: Engineered E. coli strain (ΔaroK ΔaroL), expression vector (e.g., pETDuet-1),

genes of interest (aroGfbr, tktA, aroE), restriction enzymes, T4 DNA ligase, competent cells.

Procedure:

Amplify the feedback-resistant aroG (aroGfbr), tktA, and aroE genes from E. coli genomic

DNA by PCR.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3318717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clone the amplified genes into an appropriate expression vector under the control of a

strong promoter (e.g., T7 promoter). A vector like pETDuet-1 allows for the co-expression

of multiple genes.[15]

Transform the resulting plasmid into the engineered E. coli strain.

Select for transformants on appropriate antibiotic-containing media.

Verify the plasmid construct by restriction digestion and sequencing.

Protocol 2: Shake-Flask Cultivation for Strain Screening
This protocol is for the initial screening of engineered strains to assess their shikimic acid

production capabilities.

Media Composition (per liter): 20 g glucose, 10 g yeast extract, 5 g tryptone, 5 g NaCl, 1 g

KH₂PO₄, 2 g K₂HPO₄. Adjust pH to 7.0. Autoclave and add filter-sterilized glucose and any

necessary antibiotics.

Procedure:

Inoculate 50 mL of the sterile fermentation medium in a 250 mL shake flask with a single

colony of the engineered E. coli strain.

Incubate at 37°C with shaking at 200 rpm.

Induce protein expression with IPTG (if using a T7 promoter system) when the OD₆₀₀

reaches 0.6-0.8.

Continue incubation for 48-72 hours.

Collect samples periodically to measure cell density (OD₆₀₀) and shikimic acid

concentration in the supernatant.

Protocol 3: Fed-Batch Fermentation for High-Titer
Production
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This protocol describes a general fed-batch fermentation process for maximizing shikimic acid

production.

Batch Medium (example, per liter): 20 g glucose, 15 g yeast extract, 5 g (NH₄)₂SO₄, 2 g

KH₂PO₄, 4 g K₂HPO₄, 1 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, trace elements solution.

Feeding Medium (example): 500 g/L glucose, 100 g/L yeast extract.

Procedure:

Perform the fermentation in a controlled bioreactor (e.g., 5 L).

Inoculate the batch medium with an overnight seed culture.

Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of

NH₄OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation and

aeration rate.

After the initial glucose in the batch medium is depleted (indicated by a sharp increase in

DO), start the fed-batch phase by adding the feeding medium.

The feeding rate can be controlled to maintain a low glucose concentration in the

fermenter to avoid overflow metabolism.

Continue the fermentation for 60-80 hours.

Collect samples periodically for analysis of cell density, glucose concentration, and

shikimic acid titer.

Protocol 4: Quantification of Shikimic Acid by HPLC
This protocol details a common method for analyzing the concentration of shikimic acid in

fermentation broth.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Column: A C18 reversed-phase column is commonly used.[20][21]
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Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 M H₂SO₄) or

phosphoric acid (e.g., 0.02% H₃PO₄) in water is often employed.[22][23]

Detection: UV detection at a wavelength of 210-213 nm.[22][24]

Sample Preparation:

Centrifuge the fermentation broth sample to pellet the cells.

Filter the supernatant through a 0.22 µm syringe filter.

Dilute the sample with the mobile phase as necessary to fall within the linear range of the

standard curve.

Standard Curve:

Prepare a series of standard solutions of pure shikimic acid of known concentrations.

Inject the standards into the HPLC system and record the peak areas.

Plot a calibration curve of peak area versus concentration.

Analysis:

Inject the prepared sample into the HPLC system.

Identify the shikimic acid peak based on its retention time compared to the standard.

Quantify the concentration of shikimic acid in the sample using the standard curve.

Conclusion
Microbial fermentation offers a robust and scalable platform for the production of shikimic acid.

Through the application of metabolic engineering principles and optimization of fermentation

processes, significant improvements in titer, yield, and productivity can be achieved. The

protocols and data presented in this document provide a foundation for researchers to develop

and refine their own microbial cell factories for efficient shikimic acid synthesis, thereby

contributing to a more stable supply chain for essential pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdpi.com/1420-3049/27/15/4779
https://www.mdpi.com/1420-3049/27/15/4779
https://www.mdpi.com/1420-3049/27/15/4779
https://academic.oup.com/jimb/article/48/9-10/kuab043/6316114
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305709/
https://www.researchgate.net/publication/236094580_Fermentative_production_of_shikimic_acid_A_paradigm_shift_of_production_concept_from_plant_route_to_microbial_route
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251648/
https://www.tandfonline.com/doi/full/10.1081/CSS-120000965
https://www.oiv.int/public/medias/658/oeno-33-2004-en.pdf
https://sielc.com/hplc-determination-of-shikimic-acid
https://sielc.com/hplc-determination-of-shikimic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980885/
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3318717?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3318717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3318717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

